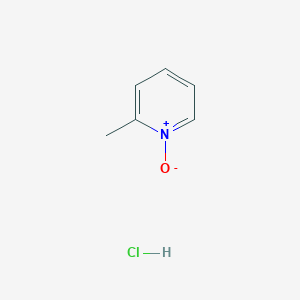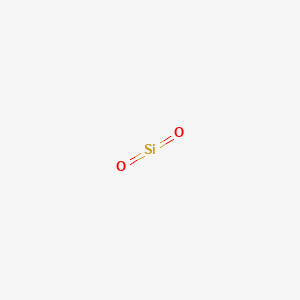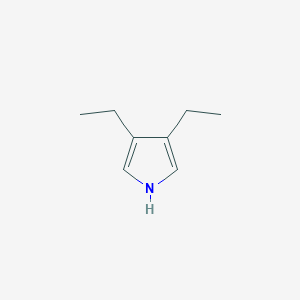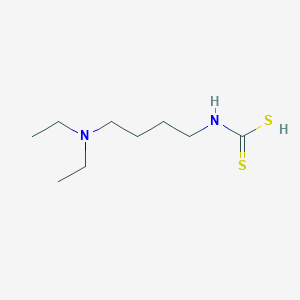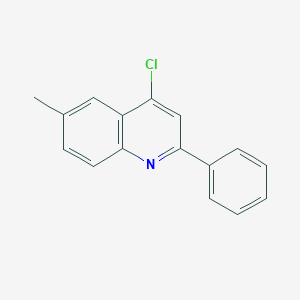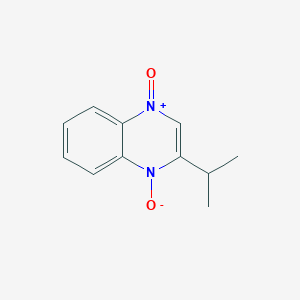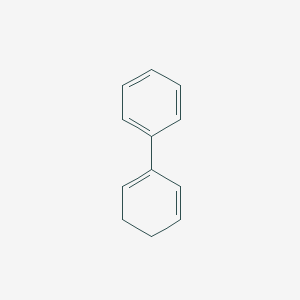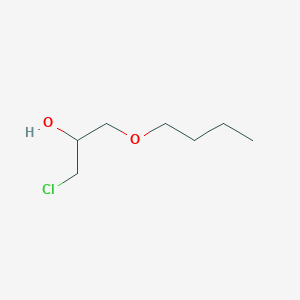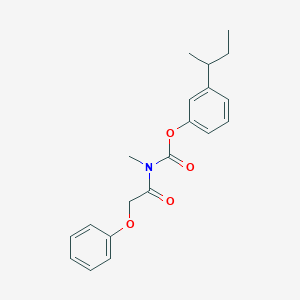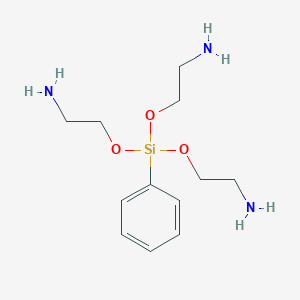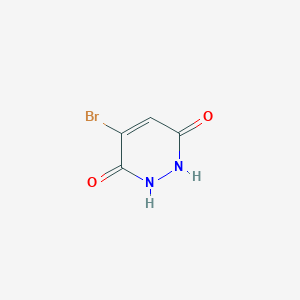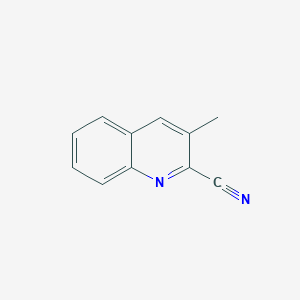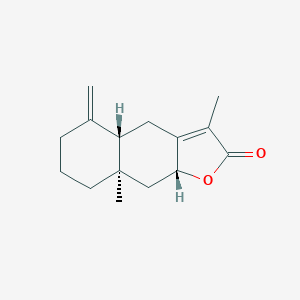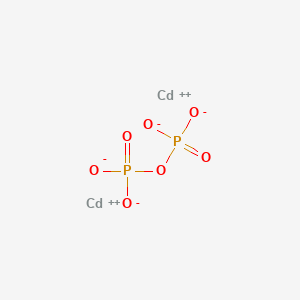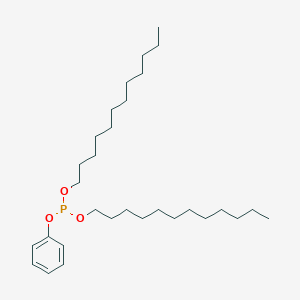
Didodecyl phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl phenyl phosphite (DDPP) is an organophosphorus compound that has gained attention in recent years for its potential applications in scientific research. DDPP is a white crystalline solid that is soluble in organic solvents. It is used as a stabilizer in polyvinyl chloride (PVC) and other polymers, as well as an antioxidant in lubricants and plastics. In
Applications De Recherche Scientifique
Didodecyl phenyl phosphite has been studied for its potential applications in a variety of scientific research fields, including materials science, biochemistry, and pharmacology. In materials science, Didodecyl phenyl phosphite has been shown to improve the thermal stability and mechanical properties of polymers, making it a useful additive in the production of PVC and other plastics. In biochemistry and pharmacology, Didodecyl phenyl phosphite has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of Didodecyl phenyl phosphite is not fully understood, but it is thought to act as a free radical scavenger and a chelator of transition metals. Didodecyl phenyl phosphite has been shown to inhibit lipid peroxidation and reduce oxidative stress in vitro, suggesting that it may have antioxidant properties. Additionally, Didodecyl phenyl phosphite has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of microglia, indicating that it may have anti-inflammatory properties as well.
Effets Biochimiques Et Physiologiques
Didodecyl phenyl phosphite has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Didodecyl phenyl phosphite can protect neurons from oxidative stress and reduce the production of reactive oxygen species. In vivo studies have shown that Didodecyl phenyl phosphite can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Didodecyl phenyl phosphite in lab experiments is its low cost and ease of synthesis. Didodecyl phenyl phosphite is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, Didodecyl phenyl phosphite is not without its limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in some research fields.
Orientations Futures
There are several potential future directions for research on Didodecyl phenyl phosphite. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Didodecyl phenyl phosphite and its potential applications in other research fields.
Méthodes De Synthèse
Didodecyl phenyl phosphite can be synthesized by the reaction of phenol with dodecyl alcohol and phosphorus trichloride. The reaction proceeds via the formation of an intermediate phosphoric acid ester, which is then reduced to the final product using sodium borohydride. The synthesis of Didodecyl phenyl phosphite is a relatively simple and cost-effective process, making it an attractive option for scientific research applications.
Propriétés
Numéro CAS |
15824-34-7 |
|---|---|
Nom du produit |
Didodecyl phenyl phosphite |
Formule moléculaire |
C30H55O3P |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
didodecyl phenyl phosphite |
InChI |
InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-31-34(33-30-26-22-21-23-27-30)32-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
Clé InChI |
UHKDZFIPIJSOTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
Synonymes |
DILAURYL PHENYL PHOSPHITE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



